molecular formula C6H10O B3424524 Ethyl-1 cyclopropancarboxaldehyd CAS No. 35358-40-8

Ethyl-1 cyclopropancarboxaldehyd

Cat. No. B3424524
CAS RN: 35358-40-8
M. Wt: 98.14 g/mol
InChI Key: QNAJNOKTSIAJIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropylmethanol, a related compound, involves the dehydrogenation of cyclopropane carboxaldehyde . This process includes the hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst under pressure and temperature hydrogenation conditions .


Molecular Structure Analysis

Cycloalkanes, like Ethyl-1 cyclopropancarboxaldehyd, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .


Chemical Reactions Analysis

Ethers, which are similar to cycloalkanes, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .

Safety And Hazards

According to a safety data sheet for a related compound, Ethyl cyclopropanecarboxylate, it is classified as a flammable liquid and vapor, and it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Research into the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde has led to the efficient synthesis of coumarin-3-carboxylate ester . This suggests that compounds like Ethyl-1 cyclopropancarboxaldehyd could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

1-ethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAJNOKTSIAJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylcyclopropane-1-carbaldehyde

CAS RN

35358-40-8
Record name 1-ethylcyclopropane-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl-1 cyclopropancarboxaldehyd
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Ethyl-1 cyclopropancarboxaldehyd
Reactant of Route 3
Ethyl-1 cyclopropancarboxaldehyd
Reactant of Route 4
Ethyl-1 cyclopropancarboxaldehyd
Reactant of Route 5
Ethyl-1 cyclopropancarboxaldehyd
Reactant of Route 6
Ethyl-1 cyclopropancarboxaldehyd

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